molecular formula C12H9N3 B8475360 8-(4-Pyridinyl)imidazo[1,2-a]pyridine

8-(4-Pyridinyl)imidazo[1,2-a]pyridine

Cat. No.: B8475360
M. Wt: 195.22 g/mol
InChI Key: XFRVLIVCYAVWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Pyridinyl)imidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and biochemical research, built on a versatile imidazo[1,2-a]pyridine core. This scaffold is extensively studied for its potential across multiple therapeutic areas. Researchers are particularly interested in its application in developing anticancer agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-lung cancer activity in studies against the A-549 cell line . Furthermore, this structural motif shows significant antibacterial efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli . Beyond oncology and infectious disease, the imidazo[1,2-a]pyridine structure is also explored in neuroscience research, as certain derivatives have been identified as positive allosteric modulators of mGluR2 receptors, indicating potential for central nervous system disorders . The mechanism of action for these compounds can vary by target; research suggests some derivatives interact with DNA via intercalation, which can disrupt cellular function and lead to cytotoxicity, as observed in studies with other imidazo[1,2-a]pyridine-metal complexes . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

8-pyridin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-11(10-3-5-13-6-4-10)12-14-7-9-15(12)8-1/h1-9H

InChI Key

XFRVLIVCYAVWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridines

Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Nucleus

The construction of the imidazo[1,2-a]pyridine core can be achieved through several well-established synthetic strategies. These methods often involve the use of 2-aminopyridine (B139424) as a key starting material, which undergoes cyclization with various reagents to form the fused imidazole (B134444) ring.

Condensation Reactions with 2-Aminopyridines

One of the most common and versatile approaches to the imidazo[1,2-a]pyridine skeleton involves the condensation of 2-aminopyridines with a variety of carbonyl-containing compounds. acs.org

The reaction of 2-aminopyridines with α-haloketones is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. acs.org This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization and dehydration.

Reactant 1Reactant 2ConditionsProductReference
2-Aminopyridineα-BromoacetophenoneReflux in ethanol (B145695)2-Phenylimidazo[1,2-a]pyridine organic-chemistry.org
Substituted 2-aminopyridinesVarious α-bromoketonesMicrowave irradiation, H2O-IPASubstituted imidazo[1,2-a]pyridines mdpi.com

In addition to α-haloketones, direct condensation with aldehydes and ketones can also be employed, often requiring oxidative conditions to facilitate the cyclization. medjchem.com For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported. medjchem.com

The versatility of the condensation approach extends to the use of other carbonyl compounds. For example, α-halogenoesters can react with 2-aminopyridines to yield imidazo[1,2-a]pyridines with an ester functionality. Refluxing a mixture of 2-aminopyridine and ethyl bromopyruvate in ethanol is a straightforward method to produce key intermediates for further derivatization. organic-chemistry.org Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the imidazo[1,2-a]pyridine ring system.

Three-component reactions offer an efficient and atom-economical pathway to construct the imidazo[1,2-a]pyridine scaffold in a single step from simple starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. This reaction is highly versatile and allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

Component 1Component 2Component 3CatalystProductReference
2-AminopyridineAldehydeIsocyanideSc(OTf)33-Aminoimidazo[1,2-a]pyridine derivative researchgate.net
2-AminopyridineAldehydeTrimethylsilylcyanideSc(OTf)3, Microwave3-Aminoimidazo[1,2-a]pyridine derivative researchgate.net

Another notable three-component reaction involves the coupling of 2-aminopyridines, aldehydes, and alkynes, often catalyzed by copper salts. researchgate.net

Cyclization Reactions and Annulation Strategies

Beyond condensation reactions, various cyclization and annulation strategies have been developed for the synthesis of imidazo[1,2-a]pyridines. These methods often involve the formation of the imidazole ring from a pre-functionalized pyridine derivative.

A direct and specific synthesis of 8-(4-Pyridinyl)imidazo[1,2-a]pyridine has been reported through the reaction of cyclopropyl (B3062369) 4-pyridinyl ketone with imidazole at elevated temperatures (180°-200° C). researchgate.net This method provides the target compound directly, showcasing a unique annulation approach.

Annulation of 2-chloropyridines with 2H-azirines, mediated by triflic anhydride, has also been demonstrated as a route to C3-substituted imidazo[1,2-a]pyridines. nih.gov Furthermore, metal-free annulation reactions, for instance, between 2-arylimidazo[1,2-a]pyridines and benzyne (B1209423) precursors, can lead to more complex fused heterocyclic systems. chemimpex.com

Metal-Catalyzed Syntheses (e.g., Copper- and Palladium-Catalyzed Cyclizations)

Transition metal catalysis has significantly advanced the synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions and broader substrate scopes. acs.org

Copper-catalyzed reactions are particularly prevalent. For example, a copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant has been developed. medjchem.com Copper catalysts have also been employed in three-component reactions and in the cyclization of N-(2-pyridinyl)enaminones. medjchem.com

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the imidazo[1,2-a]pyridine core. A powerful strategy for the synthesis of this compound involves the Suzuki coupling of an 8-halo-imidazo[1,2-a]pyridine, such as 8-bromoimidazo[1,2-a]pyridine, with a suitable pyridineboronic acid or ester. This two-step approach first requires the synthesis of the 8-bromo derivative, which can then be coupled to introduce the 4-pyridinyl moiety. 8-Bromo-imidazo[1,2-a]pyridine is a key intermediate that allows for diverse functionalization at the 8-position. Microwave-assisted Suzuki coupling has been shown to be an efficient method for such transformations.

Reactant 1Reactant 2CatalystProductReference
8-Bromoimidazo[1,2-a]pyridinePyridine-4-boronic acidPd catalystThis compound
2-Amino-5-halogenopyridines2-Halogenocarbonyl derivatives, boronic acidsPd catalyst, Microwave2,3,6-Trisubstituted imidazo[1,2-a]pyridines

Both copper- and palladium-catalyzed cyclizations of various precursors have been reported to afford functionalized imidazo[1,2-a]pyridines under mild conditions. medjchem.com

Metal-Free Approaches for Imidazo[1,2-a]pyridine Synthesis

The construction of the imidazo[1,2-a]pyridine ring system can be efficiently achieved without the use of metal catalysts, which aligns with the principles of green chemistry. acs.orgresearchgate.net These methods often rely on the condensation of 2-aminopyridines with various carbonyl-containing compounds. acs.org

One of the most established metal-free methods is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org The reaction typically proceeds by initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core. researchgate.net Variations of this approach utilize reagents like α-bromo/chloroketones, and can be performed under solvent-free conditions at moderate temperatures. bio-conferences.orgresearchgate.net

Other notable metal-free strategies include:

Reaction with Nitroolefins: 3-unsubstituted imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and nitroolefins. bio-conferences.org

Iodine-Catalyzed Reactions: Molecular iodine can catalyze the condensation of 2-aminopyridines with acetophenones or the coupling of pyridines with oxime esters to form the imidazo[1,2-a]pyridine ring. acs.org

Aqueous Synthesis: A rapid and efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridinium salts in water, yielding the product in minutes under ambient conditions. allfordrugs.com

These metal-free approaches offer significant advantages, including reduced cost, lower toxicity, and simplified purification procedures. acs.org

Advanced Strategies for Introducing Substituents, Including the 4-Pyridinyl Moiety at C-8

Functionalization of the imidazo[1,2-a]pyridine scaffold is crucial for modulating its physicochemical and pharmacological properties. While much research has focused on the electron-rich imidazole ring (C-2 and C-3 positions), introducing substituents onto the pyridine ring, particularly at C-8, requires specific strategies. rsc.orgnih.gov

C-H Functionalization and Cross-Coupling Reactions

Direct C-H functionalization is an atom-economical strategy for modifying heterocyclic systems. rsc.org However, for the imidazo[1,2-a]pyridine ring, most direct C-H functionalization methods, including those mediated by visible light or radical reactions, show a strong preference for the C-3 position, and to a lesser extent, the C-5 position. nih.govrsc.orgresearchgate.net Direct functionalization at the C-8 position is less common and more challenging.

A more reliable and widely used strategy for introducing aryl groups like the 4-pyridinyl moiety at C-8 is through cross-coupling reactions. rsc.org This typically involves a two-step process:

Halogenation: Introduction of a halogen (e.g., iodine or bromine) at the C-8 position. This is achieved by starting the synthesis with a correspondingly substituted 2-aminopyridine, such as 3-iodo-2-aminopyridine. nih.gov

Cross-Coupling: The resulting 8-haloimidazo[1,2-a]pyridine serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, with an appropriate 4-pyridinyl organometallic reagent (e.g., 4-pyridinylboronic acid).

Regioselective Functionalization Approaches

The most effective strategy for achieving regioselective functionalization at a specific position on the pyridine ring of the imidazo[1,2-a]pyridine scaffold is to begin the synthesis with a pre-functionalized 2-aminopyridine. rsc.org The substitution pattern of the final product is directly determined by the substituent on the starting material.

To introduce a group at the C-8 position, the synthesis must start with a 3-substituted-2-aminopyridine. For instance, reacting 3-iodo-2-aminopyridine with chloroacetaldehyde (B151913) yields 8-iodoimidazo[1,2-a]pyridine (B15351950). nih.gov This precursor can then be elaborated using various chemical transformations, primarily cross-coupling reactions, to install the desired substituent with complete regiocontrol. This "bottom-up" approach avoids issues with regioselectivity often encountered in the direct functionalization of the parent heterocycle.

Multi-component Reactions for Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used to synthesize 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgmdpi.com

This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. bio-conferences.orgmdpi.com To achieve diversification at the C-8 position using this method, a 3-substituted-2-aminopyridine is used as the starting amidine component. By varying the aldehyde and isocyanide components, a diverse library of C-8 substituted imidazo[1,2-a]pyridine derivatives can be rapidly generated. researchgate.netrsc.org

Synthesis of this compound and its Direct Precursors

The synthesis of the target compound, this compound, can be accomplished through several routes. A documented, though less conventional, method involves heating cyclopropyl 4-pyridinyl ketone with imidazole at high temperatures (180-200°C).

However, a more standard and versatile approach relies on the regioselective strategies discussed previously, specifically palladium-catalyzed cross-coupling. This method uses a key precursor, 8-iodoimidazo[1,2-a]pyridine.

Step 1: Synthesis of 8-iodoimidazo[1,2-a]pyridine The precursor is synthesized by the condensation of 3-iodo-2-aminopyridine with chloroacetaldehyde in ethanol. This reaction provides the desired 8-iodo derivative in high yield. nih.gov

Step 2: Suzuki Coupling to form this compound The 8-iodoimidazo[1,2-a]pyridine is then coupled with 4-pyridinylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water.

StepReactantsReagents & ConditionsProduct
1: Precursor Synthesis3-Iodo-2-aminopyridine, ChloroacetaldehydeEthanol, Reflux8-Iodoimidazo[1,2-a]pyridine
2: Cross-Coupling8-Iodoimidazo[1,2-a]pyridine, 4-Pyridinylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, RefluxThis compound

Derivatization and Analogue Preparation Strategies for Imidazo[1,2-a]pyridine Scaffolds

Once the core imidazo[1,2-a]pyridine scaffold is constructed, further derivatization can generate a wide array of analogues for structure-activity relationship studies. mdpi.com These derivatization strategies can target different positions on the heterocyclic ring system.

Functionalization at C-3: The C-3 position is the most nucleophilic and is readily functionalized via electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. rsc.org It is also the primary site for radical-mediated and metal-free C-H functionalization reactions. rsc.org

Tandem and Multicomponent Reactions: Functional groups on the imidazo[1,2-a]pyridine scaffold can be used as handles for further complexity-building reactions. For example, an imidazo[1,2-a]pyridine bearing a carboxylic acid can be used as a component in an Ugi MCR to generate complex peptidomimetic structures. beilstein-journals.org This combines the privileged heterocyclic core with peptide-like features.

Functionalization of Appended Moieties: Substituents introduced onto the scaffold, such as the 4-pyridinyl group in the title compound, can themselves be sites for further chemical modification, expanding the chemical space available for exploration.

Reaction TypeTypical Position(s) TargetedDescriptionReference
Electrophilic SubstitutionC-3Introduction of electrophiles (e.g., halogens, nitro groups) onto the electron-rich imidazole ring. rsc.org
Radical FunctionalizationC-3Addition of radical species generated via photoredox or other radical initiation methods. rsc.org
Ugi Multicomponent ReactionFunctional group on scaffoldUtilizes a scaffold with a carboxylic acid, amine, aldehyde/ketone, or isocyanide to build complex amides. beilstein-journals.org
Groebke–Blackburn–Bienaymé ReactionScaffold synthesisA multicomponent reaction to build the core ring, allowing for diverse substituents at C-2 and C-3. mdpi.com

Medicinal Chemistry and Pharmacological Potential of Imidazo 1,2 a Pyridine Derivatives

Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-a]pyridine (B132010) core have been extensively investigated as inhibitors of various key enzymes involved in pathological processes. These studies have demonstrated the versatility of this scaffold in targeting a broad spectrum of enzyme families.

Kinase Inhibition (e.g., PI3Kα, CDK, VEGFR, EGFR, KSP, Aurora-A kinase)

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyridine framework has proven to be a fertile ground for the development of potent kinase inhibitors. nih.gov

PI3Kα: A series of imidazo[1,2-a]pyridine derivatives were designed as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). One compound, featuring a 1,2,4-oxadiazole (B8745197) substituent, demonstrated potent PI3Kα inhibition with a half-maximal inhibitory concentration (IC50) of 2 nM. researchgate.net

CDK, VEGFR, EGFR: The imidazo[1,2-a]pyridine system has been identified as a promising moiety for developing inhibitors against Cyclin-Dependent Kinases (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.gov While imidazo[1,5-a]pyridine (B1214698) derivatives have been specifically explored as EGFR tyrosine kinase inhibitors, the broader imidazopyridine class is recognized for its potential against these targets. nih.govnih.gov

Aurora Kinases: Imidazo[1,2-a]pyrazine (B1224502) derivatives have been designed as potent and selective inhibitors of Aurora-A kinase. nih.gov Similarly, imidazo[4,5-b]pyridine-based compounds are also potent inhibitors of Aurora kinases, with one preclinical candidate, CCT137690, showing an IC50 of 0.015 µM against Aurora-A. ebi.ac.uknih.gov

c-KIT: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, with several compounds showing IC50 values in the nanomolar range against imatinib-resistant tumor cells. nih.gov

Target KinaseDerivative ClassReported Potency (IC50)Reference
PI3KαImidazo[1,2-a]pyridine-oxadiazole2 nM researchgate.net
Aurora-AImidazo[4,5-b]pyridine0.015 µM ebi.ac.uk
CLK1Imidazo[1,2-a]pyridine0.7 µM researchgate.net
DYRK1AImidazo[1,2-a]pyridine2.6 µM researchgate.net
c-KIT4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineNanomolar range nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that represent validated targets for antibacterial agents. Research has identified imidazo[1,2-a]pyridine derivatives as effective inhibitors of these enzymes. A series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines were developed as dual inhibitors targeting the ATPase domains of both bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). researchgate.netresearchgate.netresearchgate.net These compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 0.03 to 64 µg/mL. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of cholinesterase enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. researchgate.net Several studies have focused on designing and synthesizing imidazo[1,2-a]pyridine derivatives as inhibitors of both AChE and BChE. researchgate.netnih.gov In one study, N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized, with specific compounds identified as the most active inhibitors against AChE and BChE, respectively. researchgate.net Another study highlighted an imidazo[1,2-a]pyridine derivative with a biphenyl (B1667301) side chain (compound 2h) as a potent AChE inhibitor with an IC50 value of 79 µM. researchgate.net Furthermore, imidazo[1,2-a]pyrazin-8(7H)-one derivatives have also been developed as potent AChE inhibitors, with compound 14r showing an IC50 of 0.47 µM. researchgate.net

Compound ClassTarget EnzymeReported Potency (IC50)Reference
Imidazo[1,2-a]pyridine with biphenyl side chain (2h)AChE79 µM researchgate.net
Imidazo[1,2-a]pyridine with dichlorophenyl side chain (2j)BChE65 µM researchgate.net
Imidazo[1,2-a]pyrazin-8(7H)-one (14r)AChE0.47 µM researchgate.net
Imidazo[1,2-a]pyrazin-8(7H)-one (14r)BChE11.02 µM researchgate.net

Lipoxygenase (LOX) Inhibition

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified. researchgate.net One of the most potent compounds, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, exhibited an IC50 value of 0.16 µM in intact cells and 0.1 µM in a cell-free assay. researchgate.net Another derivative, known as EP6, also showed strong suppression of 5-LO activity with an IC50 of 0.16 µM in intact leukocytes.

Tubulin Polymerization Inhibition

Microtubules are critical components of the cytoskeleton and a key target for anticancer drugs. Imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine scaffolds have been investigated as inhibitors of tubulin polymerization. researchgate.net These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov One study on imidazo[1,2-a]pyridine-oxadiazole hybrids identified a compound (6d) that inhibited tubulin polymerization with an IC50 value of 3.45 µM. nih.gov

Compound ClassReported Potency (IC50)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)3.45 ± 0.51 µM nih.gov
Pyrimidine-bridged CA-4 derivative (9j)4.6 µM nih.gov

Other Enzyme Targets (e.g., Pantothenate Synthetase, Peptide Deformylase, COX-2)

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends to other important enzyme targets.

Pantothenate Synthetase: As a potential treatment for tuberculosis, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). The most active compound from this series showed an MIC90 of 4.53 µM.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the production of prostaglandins, which mediate inflammation and pain. Several series of imidazo[1,2-a]pyridine derivatives have been designed as potent and highly selective COX-2 inhibitors. One study reported compounds with IC50 values in the 0.07-0.18 µM range. A particularly potent derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), showed an IC50 of 0.07 µM and a selectivity index of over 500 for COX-2 compared to COX-1.

Target EnzymeDerivativePotency (IC50)Selectivity Index (COX-1/COX-2)Reference
COX-2Compound 5j0.05 µM-
COX-2Compound 6f0.07 µM217.1
COX-2Compound 5n0.07 µM508.6

Receptor Ligand Interactions

The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating the ability to bind to a variety of biological targets, including key receptors in the central nervous system. researchgate.net This section explores the interaction of these derivatives with GABA and benzodiazepine (B76468) receptors, as well as the translocator protein (TSPO).

GABA and Benzodiazepine Receptor Modulation

Derivatives of the imidazo[1,2-a]pyridine class have been investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a crucial target for treatments of neurological disorders. zioc.runih.gov Certain imidazo[1,2-a]-pyridine derivatives act as selective positive allosteric modulators (PAMs) of α1-containing GABA-A receptors. nih.gov Zolpidem and its analogues, for example, selectively interact with α1-containing GABA-A receptors through key pharmacophores including the imidazopyridine core. nih.gov

Research into hybrid molecules combining avermectin (B7782182) and an imidazo[1,2-a]pyridine fragment has yielded compounds that function as potent GABA-A receptor PAMs. nih.gov In vitro experiments have shown that these hybrid compounds exhibit high-potency binding at the benzodiazepine site of GABA-A receptors, with some lead compounds showing IC50 values of 207 and 359 nM. nih.gov The potentiating effect of these hybrids is suggested to result from interactions with both the benzodiazepine- and ivermectin-binding sites of the GABA-A receptors. nih.gov Furthermore, the 8-fluoroimidazo[1,2-a]pyridine (B164112) core has been successfully used as a bioisosteric replacement for the related imidazo[1,2-a]pyrimidine (B1208166) scaffold in a known GABA-A receptor modulator, demonstrating its utility in designing new ligands. nih.gov

Translocator Protein (TSPO) Binding

The 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is another significant target for imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net These compounds have been developed as potent and selective ligands for TSPO. nih.govnih.gov Studies using 2-phenyl-imidazo[1,2-a]pyridine derivatives demonstrated potent inhibition of the binding of the specific PBR/TSPO ligand [3H]-PK 11195 to brain and ovary membranes, while showing little to no significant affinity for central benzodiazepine receptors. nih.govnih.gov

The interaction of these ligands with TSPO can modulate biological processes such as steroidogenesis. Research on a series of 2-phenyl-imidazo[1,2-a]pyridine acetamide (B32628) derivatives in a mouse Leydig tumor cell line revealed that these compounds can act as either agonists or antagonists of steroid production. nih.gov For instance, certain derivatives stimulate steroidogenesis, with one analog of alpidem (B1665719) achieving a tenfold stimulation of steroid production. nih.gov Conversely, other compounds in the same series, typically the more lipophilic ones, act as antagonists by significantly inhibiting steroid production. nih.gov This dual activity highlights the potential for fine-tuning the structure of imidazo[1,2-a]pyridine ligands to achieve specific modulatory effects on TSPO function. nih.gov

Activity of 2-Phenyl-imidazo[1,2-a]pyridine Acetamide Derivatives on Steroidogenesis nih.gov
Compound TypeEffect on SteroidogenesisExample EC50/Activity
AgonistStimulationEC50 values of 15.9 µM and 6.99 µM
Agonist (Alpidem Analog)Strong StimulationTen-fold stimulation of steroid production
AntagonistInhibitionSignificant inhibition at concentrations below cytotoxic levels

Antimicrobial Research Applications

The versatile imidazo[1,2-a]pyridine nucleus is a key component in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and mycobacteria.

Antibacterial Activity and Mechanisms against Gram-Positive and Gram-Negative Strains

Imidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that hybrids incorporating thiazole (B1198619) or pyrazole (B372694) moieties exhibit remarkable potency. bohrium.comresearchgate.net For example, an imidazo[1,2-a]pyridinyl-bithiazole compound showed excellent antibacterial properties against all tested bacteria, in some cases exceeding the activity of standard inhibitors. bohrium.com

Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the fused ring system directly influence antibacterial efficacy. researchgate.netnih.gov Chalcone derivatives of imidazo[1,2-a]pyridines have been evaluated against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, showing varied levels of activity. derpharmachemica.com Other research has identified compounds with high activity against Bacillus subtilis. researchgate.net

Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
Bacterial StrainGram TypeObserved ActivityReference
Staphylococcus aureusPositivePotent inhibitory activity bohrium.comnih.govderpharmachemica.com
Bacillus subtilisPositiveHigh inhibitory activity bohrium.comresearchgate.net
Bacillus cereusPositiveGood in-vitro activity researchgate.net
Streptococcus pyogenesPositiveActive derpharmachemica.com
Escherichia coliNegativeRemarkable activity bohrium.comderpharmachemica.com
Klebsiella pneumoniaeNegativeHigh inhibitory activity bohrium.com
Pseudomonas aeruginosaNegativeActive derpharmachemica.com

Antifungal Activity against Candida Species and Other Fungi

The antifungal potential of the imidazo[1,2-a]pyridine scaffold has been explored extensively, leading to the development of derivatives with potent activity, particularly against various Candida species. researchgate.net Research has demonstrated that imidazo[1,2-a]pyridinyl-arylacrylonitriles possess strong inhibitory properties against clinical strains of Candida albicans, Candida glabrata, and Candida tropicalis. jmchemsci.com One unsubstituted derivative in this class showed better activity against C. albicans (MIC of 6.37 µM) than the conventional antifungal agents ketoconazole (B1673606) and fluconazole. jmchemsci.com

Other structural variations, such as imidazo[1,2-a]pyridinehydrazones and 3-imidazo[1,2-a]pyridinyl-1-arylpropenones, have also been synthesized and tested against fluconazole-resistant C. albicans. tsijournals.comscirp.org The antifungal effect is strongly influenced by the substituents on the phenyl ring of the derivatives. tsijournals.com In one study, methylated and brominated hydrazone derivatives were found to be the most active against C. albicans. tsijournals.com Beyond Candida, these compounds have also been evaluated against other fungi like Aspergillus niger, Penicillium, and Rhizopus. researchgate.netnih.gov

Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
Fungal SpeciesCompound SeriesReported Activity (MIC)Reference
Candida albicansImidazo[1,2-a]pyridinyl-arylacrylonitrilesMICs from 3.19 to 408 µM (one derivative at 6.37 µM) jmchemsci.com
Candida albicans (Fluconazole-resistant)Imidazo[1,2-a]pyridinehydrazonesMIC of 22.4 µM for unsubstituted derivative tsijournals.com
Candida albicans (resistant strain)3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesMIC of 41.98 µmol/L for the most potent derivative scirp.org
Candida tropicalisImidazo[1,2-a]pyridinyl-arylacrylonitrilesMIC of 5 µM for the most active derivative jmchemsci.com
Candida glabrataImidazo[1,2-a]pyridinyl-arylacrylonitrilesMICs ranging from 3.2 µM to 408 µM jmchemsci.com
Aspergillus nigerVarious derivativesActivity observed at 40µg/ml researchgate.net

Antitubercular Efficacy against Mycobacterium tuberculosis

Imidazo[1,2-a]pyridine derivatives represent an exciting and highly potent class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govrsc.org A significant body of research has focused on imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated outstanding potency against the replicating H37Rv strain of Mtb, with several compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low nanomolar range (≤0.006 μM). nih.gov

Crucially, these compounds maintain their high efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains of Mtb. nih.govrsc.org The potency of some derivatives has been shown to surpass that of the clinical candidate PA-824 by nearly tenfold against certain resistant strains. nih.gov This suggests that the scaffold likely acts on a novel and essential target within the bacterium. nih.gov One proposed mechanism of action is the inhibition of ATP homeostasis by targeting QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.govrsc.org Other studies have identified the enoyl acyl carrier protein reductase (ENR) as a potential target. nih.gov The remarkable selectivity of these compounds for mycobacteria over other microbes has also been noted. acs.org

Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Compound SeriesM. tuberculosis StrainReported Activity (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesH37Rv (replicating)≤0.006 μM for most potent compounds nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesMDR and XDR strains≤0.03 to 0.8 μM nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, non-replicating, MDR, XDR strains≤1 µM acs.org
Novel Imidazo[1,2-a]pyridinesH37Rv1.6 to 6.25 µg/mL nih.gov
Imidazo[1,2-a]pyridine amides (IPA)H37Rv0.05 µg/mL for most active compound nih.gov

Antiviral Properties

The imidazo[1,2-a]pyridine nucleus is a key structural motif in the development of antiviral agents. nih.gov Research has demonstrated the efficacy of derivatives against a range of viruses. nih.govnih.govresearchgate.net

Specifically, certain imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines identified hydrophobicity as a critical factor for their antiviral efficacy. nih.gov The pyrazole nucleus, when integrated with other structures, has also been associated with antiviral properties. The broad biological activities of pyridine-containing heterocycles are well-documented, with antiviral applications being a significant area of study. researchgate.netmdpi.comresearchgate.net

Antiprotozoal and Antileishmanial Investigations

Derivatives of imidazo[1,2-a]pyridine have emerged as promising candidates in the search for new antiprotozoal and particularly antileishmanial therapies. tezu.ernet.innih.govresearchgate.net Leishmaniasis is a parasitic disease with limited treatment options, making the development of novel agents crucial.

Studies have shown that certain imidazo[1,2-a]pyridine derivatives, such as IMPA-2 and IMPA-12, can induce apoptosis-like cell death in Leishmania donovani promastigotes. tezu.ernet.in The mechanism of action for these compounds involves the induction of oxidative stress through the production of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and cell cycle arrest. tezu.ernet.in

Various substituted imidazo[1,2-a]pyridines have demonstrated significant antileishmanial activity. For instance, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine has shown superior activity against L. donovani promastigotes compared to existing drugs like miltefosine (B1683995) and pentamidine. nih.gov Another compound, 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine, was identified as a potent agent against the amastigote stages of Leishmania major. nih.gov The versatility of the imidazo[1,2-a]pyridine scaffold allows for substitutions at various positions, influencing its antileishmanial potency. nih.gov

Anthelmintic Activities

The anthelmintic potential of the imidazo[1,2-a]pyridine scaffold has been recognized in medicinal chemistry. nih.govnih.gov Research into this area has identified derivatives with the ability to combat helminth infections. Studies from as early as 1972 reported on imidazo[1,2-a]pyridine derivatives as effective anthelmintic agents, with specific applications in treating sheep for trichostrongyloidiasis. nih.gov While the body of recent, highly specific research on this particular activity is less extensive than for other properties, the established anthelmintic potential of this chemical family continues to justify its inclusion in broader screenings for new antiparasitic drugs. nih.govmdpi.com

Anticancer Research and Antitumor Effects

Imidazo[1,2-a]pyridine derivatives have garnered significant interest as potential anticancer agents due to their potent ability to inhibit the growth of cancer cells. nih.govnih.govnih.govresearchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). nih.govresearchgate.netnih.gov

Inhibition of Cancer Cell Proliferation

A substantial body of research demonstrates the anti-proliferative effects of imidazo[1,2-a]pyridine derivatives across a wide range of human cancer cell lines. researchgate.net These compounds have shown efficacy against cancers of the breast, lung, colon, and cervix, among others. nih.govresearchgate.netnih.gov

For example, novel imidazo[1,2-a]pyridine compounds have been tested against the HCC1937 breast cancer cell line, with specific derivatives like IP-5 and IP-6 showing strong cytotoxic impacts with IC50 values of 45µM and 47.7µM, respectively. nih.govnih.gov In non-small cell lung cancer (NSCLC), certain derivatives have been found to markedly induce cytotoxicity in A549 lung cancer cells and 3D multicellular tumor spheroids. researchgate.netnih.gov Other studies have reported potent activity against melanoma (A375) and cervical (HeLa) cancer cells. nih.gov The broad-spectrum anti-proliferative activity highlights the therapeutic potential of this class of compounds.

Compound DerivativeCancer Cell LineReported IC50 ValueCancer Type
IP-5HCC193745 µMBreast Cancer
IP-6HCC193747.7 µMBreast Cancer
IP-7HCC193779.6 µMBreast Cancer
Unnamed DerivativeA3750.14 µMMelanoma
Unnamed DerivativeHeLa0.21 µMCervical Cancer

Apoptosis Induction

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the induction of apoptosis. nih.gov Apoptosis can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

In melanoma and cervical cancer cells, a novel imidazo[1,2-a]pyridine compound was shown to induce the intrinsic apoptotic pathway, evidenced by a decrease in the anti-apoptotic protein BCL2. nih.gov Conversely, in studies on HCC1937 breast cancer cells, the derivative IP-5 was found to stimulate the extrinsic apoptosis pathway. nih.govnih.gov This was demonstrated by the increased activity of caspase 7 and caspase 8, as well as an increase in PARP cleavage, which are established markers of apoptosis. nih.govwaocp.org

Furthermore, research on non-small cell lung cancer has shown that certain imidazo[1,2-a]pyridine derivatives induce ROS-mediated apoptosis. nih.gov This process involves impairing the mitochondrial membrane potential and increasing the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov

Compound Class/DerivativeCancer TypeApoptotic PathwayKey Markers
Imidazo[1,2-a]pyridine DerivativeMelanoma & Cervical CancerIntrinsicDecreased BCL2 nih.gov
IP-5Breast Cancer (HCC1937)ExtrinsicIncreased active caspase 7 & 8, PARP cleavage nih.govnih.gov
IMPA DerivativesNon-Small Cell Lung CancerROS-Mediated (Intrinsic)Increased BAX & BAK1, impaired mitochondrial membrane potential nih.gov

Mechanisms of Action (e.g., DNA binding)

The anticancer activity of imidazo[1,2-a]pyridine derivatives is driven by their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation. researchgate.net

One of the prominent mechanisms is the inhibition of protein kinases. chemijournal.com For example, certain derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers. nih.govresearchgate.net Inhibition of this pathway disrupts signals that promote cell growth and survival. nih.gov Specific compounds have also been developed as selective inhibitors of other kinases, such as c-Met, which plays a critical role in cancer progression and metastasis. researchgate.net

Another key mechanism involves the induction of oxidative stress. researchgate.netnih.gov Some derivatives significantly increase the activity of NADPH oxidase (NOX), leading to a surge in reactive oxygen species (ROS) within cancer cells. nih.gov This elevated oxidative stress triggers apoptotic cell death. nih.gov Additionally, imidazo[1,2-a]pyridines have been reported to cause cell cycle arrest, often at the G1/S or G2/M phase, by modulating the levels of proteins like p53 and p21. nih.govwaocp.orgchemijournal.com Other reported mechanisms include the inhibition of tubulin polymerization and the catalytic activity of topoisomerase IIα. researchgate.netwaocp.org

Other Pharmacological Research Areas

Beyond the more commonly cited applications, the versatile imidazo[1,2-a]pyridine scaffold has been investigated for a range of other pharmacological effects. These explorations highlight the broad therapeutic potential of this class of compounds.

Anti-inflammatory Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated notable potential as anti-inflammatory agents. nih.govnih.gov Research indicates that some of these compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net A docking analysis of several imidazo[1,2-a]pyridine carboxylic acid derivatives suggested binding to both COX-1 and COX-2 active sites. researchgate.net In particular, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid showed preferential inhibition of COX-2. researchgate.net

In vivo studies have further substantiated these findings. Certain carboxylic acid derivatives of imidazo[1,2-a]pyridine were found to reduce inflammation in animal models, with some compounds inhibiting carrageenan-induced edema more effectively than the standard anti-inflammatory drug, indomethacin (B1671933). researchgate.net A significant advantage noted in these studies was that some of these derivatives did not produce the gastroduodenal damage commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

More recent research has explored the anti-inflammatory mechanisms at a molecular level. One study synthesized a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and investigated its effects in breast and ovarian cancer cell lines. tbzmed.ac.irtbzmed.ac.ir The findings suggest that its anti-inflammatory activity may be mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. tbzmed.ac.irnih.govnih.gov This pathway is crucial in inflammation and cancer, and its modulation by imidazo[1,2-a]pyridine derivatives underscores their therapeutic potential. nih.govnih.gov

Table 1: Investigated Anti-inflammatory Imidazo[1,2-a]pyridine Derivatives
Compound DerivativeMechanism/TargetObserved EffectReference
Imidazo[1,2-a]pyridine-2-carboxylic acidCOX EnzymeInhibited carrageenan-induced edema researchgate.net
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidPreferential COX-2 InhibitionInhibited carrageenan-induced edema; showed chronic anti-inflammatory activity researchgate.net
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)STAT3/NF-κB/iNOS/COX-2 PathwayReduced levels of inflammatory cytokines and suppressed NF-κB activity in cancer cell lines tbzmed.ac.irtbzmed.ac.ir

Analgesic and Antipyretic Properties

The potential of imidazo[1,2-a]pyridine derivatives as pain-relieving and fever-reducing agents has also been a subject of study. nih.govijrpr.com One notable compound, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), was evaluated in various experimental models and demonstrated potent analgesic activity, in some tests more potent than indomethacin and morphine. nih.gov This compound was also found to have an antipyretic (fever-reducing) effect comparable to that of indomethacin. nih.gov These findings suggest that imidazo[1,2-a]pyridine derivatives could serve as effective and well-tolerated antipyretic and analgesic agents. nih.gov The broad biological activity of this class of compounds includes analgesic and antipyretic effects, which have been recognized for decades. eco-vector.comacs.org

Table 2: Analgesic and Antipyretic Imidazo[1,2-a]pyridine Derivatives
Compound DerivativeActivityKey FindingReference
2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213)Analgesic & AntipyreticMore potent than indomethacin in some analgesic tests; antipyretic activity as potent as indomethacin. nih.gov
MiroprofenAnalgesicA clinically used analgesic agent. researchgate.net

Anti-ulcer Research

Research into the gastroprotective effects of imidazo[1,2-a]pyridines has identified several derivatives with potent anti-ulcer activity. eco-vector.comnih.gov A series of imidazo[1,2-a]pyridinylbenzoxazoles and their tetrahydro counterparts were synthesized and tested for their ability to prevent stress-induced ulcers in rats. nih.gov Several of these compounds were found to be more active than reference drugs like cimetidine (B194882) and ranitidine. nih.gov Some also showed significant protective activity against gastric lesions induced by ethanol (B145695). nih.gov

Further studies have focused on the structure-activity relationships of these compounds to optimize their anti-ulcer effects. documentsdelivered.comacs.org The conformational properties of substituted imidazo[1,2-a]pyridines have also been considered to understand their mechanism of action. acs.org This line of research has led to the development of compounds like Zolimidine, which is recognized for its anti-ulcer potential. researchgate.net

Antidiabetic Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in managing diabetes mellitus. jchemrev.com Researchers have designed and synthesized various derivatives to target enzymes involved in glucose metabolism. One study created a series of imidazo[1,2-a]pyridine derivatives and tested their antidiabetic effect, concluding that specific substitutions on the core structure could effectively lower glucose levels in diabetic rats. jchemrev.com Other research has focused on creating imidazo[1,2-a]pyridine scaffolds as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), a known target for type 2 diabetes treatment. jchemrev.com

Research into Osteoporosis Agents

The therapeutic potential of imidazo[1,2-a]pyridines extends to bone metabolism disorders like osteoporosis. A patent filed for imidazo[1,2-a]pyridine and related derivatives described their use as bone resorption inhibitors, a key mechanism in the treatment of osteoporosis. google.comwipo.int More targeted research has involved synthesizing hybrid molecules, such as coumarin–imidazo[1,2-a]pyridine derivatives, to evaluate their osteoprotective properties. rsc.org

In one study, these hybrids were tested in primary osteoblast cells and were found to promote osteoblast differentiation, a crucial process for bone formation. rsc.org The active compounds stimulated the expression of osteogenic genes. Furthermore, in a co-culture model of bone metastasis, these hybrids demonstrated the ability to counteract the negative impact of cancer cells on osteoblast differentiation, suggesting they could help re-establish bone homeostasis. rsc.org These findings position imidazo[1,2-a]pyridine derivatives as potential lead molecules for developing new therapeutic agents to address osteoporosis and bone metastasis. rsc.org

Immunomodulatory Research

While direct and extensive research on the immunomodulatory effects of imidazo[1,2-a]pyridines is less documented than other areas, their established anti-inflammatory activities suggest a clear interaction with the immune system. The modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades, is intrinsically linked to immunomodulation. tbzmed.ac.irnih.govnih.gov By suppressing these pathways and reducing the production of inflammatory cytokines, certain imidazo[1,2-a]pyridine derivatives can be considered to have immunomodulatory potential, particularly in the context of inflammation-driven diseases. tbzmed.ac.ir Further dedicated research is needed to fully elucidate the broader immunomodulatory capabilities of this versatile class of compounds.

Computational and in Silico Approaches in Imidazo 1,2 a Pyridine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of imidazo[1,2-a]pyridine (B132010) research, it is instrumental in understanding how these compounds interact with biological targets, such as enzymes and receptors.

Binding Site Analysis and Interaction Modes

Binding site analysis involves identifying the specific amino acid residues within a target protein that a ligand, such as an imidazo[1,2-a]pyridine derivative, interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For various imidazo[1,2-a]pyridine derivatives, studies have successfully identified key interactions that are crucial for their biological activity. For instance, in studies of imidazo[1,2-a]pyridine-based inhibitors of specific kinases, docking has revealed critical hydrogen bonds with backbone residues in the hinge region of the kinase domain. The analysis of these interaction modes provides a rational basis for designing new derivatives with improved potency and selectivity.

Prediction of Binding Affinities

Beyond identifying interaction modes, molecular docking programs can estimate the binding affinity of a ligand for its target, often expressed as a docking score. This score is a numerical value that represents the strength of the interaction, with lower (more negative) scores generally indicating a more favorable binding. For imidazo[1,2-a]pyridine derivatives, predicted binding affinities have been used to rank compounds before synthesis and experimental testing, thereby prioritizing the most promising candidates. While these predictions are not always perfectly correlated with experimental values, they provide a valuable tool for virtual screening and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds.

Ligand-Based QSAR

In the absence of a known 3D structure of the biological target, ligand-based QSAR models can be developed. These models are built using a set of molecules with known activities and are based on the principle that structurally similar molecules are likely to have similar biological activities. For various series of imidazo[1,2-a]pyridine derivatives, ligand-based QSAR studies have been conducted to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. These models then serve as predictive tools for designing new analogs with enhanced potency.

Atom-Based 3D-QSAR

When the three-dimensional structures of the ligands are considered, 3D-QSAR models can be developed. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease biological activity. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR studies have provided valuable insights into the spatial requirements for optimal interaction with their biological targets, guiding the rational design of more active compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of imidazo[1,2-a]pyridine research, MD simulations provide a dynamic view of the ligand-target complex, offering insights that are not available from static docking poses. These simulations can be used to assess the stability of the predicted binding mode, analyze the conformational changes in both the ligand and the protein upon binding, and calculate more accurate binding free energies. For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to validate docking results and to understand the dynamic nature of the interactions within the binding pocket, contributing to a more comprehensive understanding of their mechanism of action at the molecular level.

Conformational Analysis and Stability Studies

Conformational analysis is a fundamental computational technique used to determine the three-dimensional arrangement of atoms in a molecule and their relative stabilities. Using methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface of a molecule to identify low-energy conformers, which are crucial for understanding its interaction with biological targets. For the imidazo[1,2-a]pyridine scaffold, these studies help elucidate the spatial relationship between substituent groups and the core structure.

However, specific studies detailing the conformational analysis or thermodynamic stability of 8-(4-Pyridinyl)imidazo[1,2-a]pyridine are not documented in the available literature. Such an analysis would typically involve rotating the bond between the imidazo[1,2-a]pyridine core and the 8-position pyridinyl ring to identify the most stable rotational isomers (rotamers) and the energy barriers between them. This information would be valuable for understanding its potential binding modes in a protein active site.

Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide insight into the dynamic behavior of a ligand when bound to its protein target. These simulations can confirm the stability of a docked pose, map key intermolecular interactions (like hydrogen bonds), and calculate binding free energies. For several imidazo[1,2-a]pyridine-based inhibitors, MD simulations have been used to validate docking results and understand the stability of the ligand-protein complex over time, often revealing critical information that static docking cannot provide.

A review of the literature did not yield any specific MD simulation studies for complexes involving This compound . Research on related imidazo[1,2-a]pyridine amides has shown that stable MD trajectories with low root-mean-square deviation (RMSD) values are indicative of a stable binding mode, but this analysis has not been published for the 8-(4-pyridinyl) derivative.

In Silico ADME Property Predictions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. Computational models are used to predict various physicochemical and pharmacokinetic parameters, such as aqueous solubility, lipophilicity (logP), blood-brain barrier permeability, and adherence to established drug-likeness rules like Lipinski's Rule of Five. Numerous studies on novel imidazo[1,2-a]pyridine derivatives report these predicted values to prioritize compounds for synthesis and further testing.

While the methodology for predicting ADME properties is standard, specific predicted data for This compound has not been published. A predictive study would typically generate values for the parameters listed in the table below, but without a dedicated study, these remain undetermined.

Table 1: Representative In Silico ADME Properties (Hypothetical Data)

PropertyPredicted ValueAcceptable Range
Molecular WeightData not available< 500 g/mol
logP (Lipophilicity)Data not available-0.4 to +5.6
Hydrogen Bond DonorsData not available≤ 5
Hydrogen Bond AcceptorsData not available≤ 10
Human Oral AbsorptionData not availableHigh (>80%)

Note: The table above is for illustrative purposes only. No published data is available for this compound.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The imidazo[1,2-a]pyridine scaffold is frequently used in such campaigns. For example, a collaborative virtual screening effort successfully identified and expanded upon an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. That study noted that substitutions at positions 2, 3, 6, 7, and 8 were tolerated while retaining activity, which is relevant for the 8-substituted compound .

Lead optimization involves modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational studies, including 3D-QSAR and molecular docking, are often employed to guide these chemical modifications. While extensive lead optimization has been performed on other imidazo[1,2-a]pyridine derivatives, leading to clinical candidates like Q203 for tuberculosis, no specific lead optimization campaigns originating from or focused on This compound have been reported in the scientific literature.

Emerging Research Avenues and Future Perspectives for Imidazo 1,2 a Pyridine Compounds

Design of Novel Hybrid Molecules Incorporating the Imidazo[1,2-a]pyridine (B132010) Core

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single molecule with potentially enhanced efficacy or a multi-target profile. The imidazo[1,2-a]pyridine core is an attractive scaffold for this approach.

Researchers have successfully synthesized and evaluated various hybrid molecules incorporating the imidazo[1,2-a]pyridine moiety. For instance, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were developed and assessed for their anti-proliferative activities. nih.gov In this study, the two heterocyclic systems were linked to explore their synergistic effects against cancer cell lines. Another study focused on creating imidazo[1,2-a]pyridine amide-cinnamamide hybrids as potential antimycobacterial agents.

These examples highlight a promising future direction where the 8-(4-pyridinyl)imidazo[1,2-a]pyridine scaffold could be used as a foundational element. By strategically linking this core to other known pharmacophores—such as those from existing anticancer, anti-inflammatory, or antimicrobial agents—it is possible to develop novel hybrid compounds. This approach could lead to molecules with improved potency, selectivity, or the ability to overcome drug resistance by acting on multiple biological targets simultaneously.

Exploration of New Biological Targets and Pathways

While the imidazo[1,2-a]pyridine scaffold is known to interact with various biological targets, ongoing research aims to identify novel targets and further elucidate its mechanisms of action. A significant area of investigation for derivatives substituted at the C8 position, such as this compound, is in the field of oncology, particularly through the inhibition of key signaling pathways.

One of the most critical pathways in cancer cell growth, proliferation, and survival is the Phosphatidylinositol-3-Kinase (PI3K) pathway. nih.gov Aberrant activation of this pathway is common in many human cancers. nih.gov Recent research has focused on designing 2, 6, and 8-substituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα, a key isoform in this pathway. nih.gov This targeted approach has led to the identification of compounds with nanomolar potency against PI3Kα and significant antiproliferative activity in cancer cells with PIK3CA mutations. nih.gov The inhibition of the PI3K/AKT/mTOR pathway by novel imidazo[1,2-a]pyridine derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells, further validating this target. nih.gov

Beyond PI3K, imidazo[1,2-a]pyridine derivatives have been designed and evaluated as inhibitors for other important therapeutic targets, including:

Dipeptidyl peptidase-4 (DPP-4): A target for the treatment of type 2 diabetes. nih.gov

Acetylcholinesterase (AChE): An enzyme implicated in Alzheimer's disease. researchgate.net

Cytochrome bcc complex (QcrB): A target for developing anti-tuberculosis agents, as seen with the clinical trial candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide. nih.gov

Future exploration will likely involve screening this compound and its analogues against a broader range of kinases and other enzymes to uncover new therapeutic applications and to better understand the structure-activity relationships that govern target selectivity.

Development of Advanced Synthetic Methodologies for Diversification

The ability to generate a wide variety of derivatives from a core scaffold is crucial for optimizing biological activity. The development of advanced and efficient synthetic methods for the imidazo[1,2-a]pyridine system is therefore an active area of research. rsc.org These methodologies are essential for creating libraries of compounds, such as derivatives of this compound, for high-throughput screening and structure-activity relationship (SAR) studies.

Classical synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. researchgate.net However, modern synthetic chemistry has introduced more sophisticated and versatile approaches:

Transition Metal-Catalyzed Reactions: Copper-catalyzed reactions have become particularly prominent, enabling the synthesis of imidazo[1,2-a]pyridines under mild conditions with a broad range of functional group tolerance. researchgate.netorganic-chemistry.org These methods include aerobic oxidative coupling and dehydrogenative cyclization reactions. researchgate.netorganic-chemistry.org

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the one-pot synthesis of complex 3-aminoimidazo[1,2-a]pyridines from an aldehyde, a 2-aminopyridine, and an isocyanide. nih.gov This approach offers high atom economy and efficiency.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the imidazo[1,2-a]pyridine scaffold is a powerful strategy for late-stage modification of the molecule. rsc.org This allows for the introduction of various substituents at specific positions (C2, C3, C5, C6, C7, and C8) without the need for pre-functionalized starting materials, greatly streamlining the synthesis of diverse analogues. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives, contributing to more sustainable chemical practices. researchgate.netresearchgate.net

These advanced methodologies can be applied to the this compound core to systematically modify other positions on the bicyclic ring system, enabling a thorough exploration of the chemical space and the development of optimized drug candidates.

Rational Design and Optimization of Imidazo[1,2-a]pyridine-Based Agents

Rational drug design, often aided by computational modeling, is a cornerstone of modern medicinal chemistry. This approach involves designing molecules that are predicted to bind to a specific biological target with high affinity and selectivity. For imidazo[1,2-a]pyridine-based agents, this strategy has been effectively employed to optimize their therapeutic potential.

A clear example of rational design is the development of 8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors. nih.gov Starting from a known inhibitor, researchers used a scaffold-hopping strategy and molecular docking studies to design a new series of compounds based on the imidazo[1,2-a]pyridine core. nih.govnih.gov Systematic SAR studies were then conducted by modifying substituents at the C2, C6, and C8 positions of the scaffold. nih.gov

This methodical approach led to key insights:

The nature of the substituent at the C8 position significantly influences the compound's activity.

Modifications at the C2 and C6 positions can be tuned to enhance potency and improve pharmacokinetic properties.

Through this iterative process of design, synthesis, and biological evaluation, researchers identified a lead compound with an IC₅₀ of 150 nM against PI3Kα and potent antiproliferative effects in breast cancer cell lines. nih.gov Molecular docking studies confirmed that the designed compound fits well into the active site of the enzyme, validating the design strategy. nih.gov

Future efforts will continue to leverage computational tools and a deep understanding of SAR to refine the this compound scaffold. The goal is to enhance target specificity, improve metabolic stability, and increase oral bioavailability, ultimately leading to the development of safer and more effective clinical candidates. nih.gov

Data Tables

Table 1: Antiproliferative Activity of Selected 8-Substituted Imidazo[1,2-a]pyridine Derivatives Against PI3Kα-addicted Cancer Cell Lines. nih.gov

CompoundPI3Kα IC₅₀ (nM)T47D IC₅₀ (μM)MCF-7 IC₅₀ (μM)HCT116 IC₅₀ (μM)
15 1000>10>10>10
25 1801.92.54.6
35 1501.11.53.2
PIK-75 5.80.080.110.28

Q & A

Q. What advanced techniques validate non-covalent interactions in imidazo[1,2-a]pyridine crystals?

  • Methodological Answer :
  • Hirshfeld surface analysis : Maps C–H⋯N and C–H⋯π interactions critical for crystal packing .
  • Theoretical calculations : Time-dependent DFT predicts fluorescence properties based on intramolecular charge transfer .

Q. Tables for Key Data

Synthetic Method Yield (%)Key ConditionsReference
HATU-mediated amide coupling93–97DIPEA, ethanol, RT
AlCl3-catalyzed Friedel-Crafts>80Neat, 120°C, acetic anhydride
Radical sulfenylation60–75I2 catalysis, DMSO, 80°C
Biological Activity TargetIC50/EC50Reference
COX-2 inhibition (Morpholine)COX-2 enzyme0.07 µM
GABA receptor bindingGABA-A receptorN/A*

*Predicted via docking studies.

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